Einecs 218-560-1
Description
Properties
CAS No. |
2182-52-7 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
acetic acid;phenylmethanamine |
InChI |
InChI=1S/C7H9N.C2H4O2/c8-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6,8H2;1H3,(H,3,4) |
InChI Key |
MPPQYFREIJCHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylammonium acetate can be synthesized through the reaction of benzylamine with acetic acid. The reaction typically occurs under mild conditions, with the benzylamine acting as a nucleophile and the acetic acid providing the acetate group. The reaction can be represented as follows:
C6H5CH2NH2+CH3COOH→C6H5CH2NH3++CH3COO−
Industrial Production Methods
Industrial production of benzylammonium acetate involves the same basic reaction but on a larger scale. The reactants are mixed in a controlled environment to ensure the purity and yield of the product. The reaction is typically carried out in a solvent such as water or ethanol to facilitate the mixing of the reactants and the formation of the product.
Chemical Reactions Analysis
Chlorination of Aniline
-
Reactants : Aniline or its hydrochloride salt with chlorinating agents (e.g., chlorine gas, sulphuryl chloride).
-
Conditions :
Alternative Routes
-
Nitrobenzene reduction : Conversion of nitrobenzene derivatives to amino compounds via hydrogenation under catalytic conditions (e.g., molybdenum catalyst in THF/H₂O) .
| Method | Key Features | References |
|---|---|---|
| Chlorination | High-temperature reaction; solvent choice critical | |
| Nitrobenzene reduction | Catalytic hydrogenation; aqueous conditions |
Diazotization and Coupling Reactions
-
Mechanism : The amino group (-NH₂) undergoes diazotization with nitrous acid, forming a diazonium salt. This intermediate reacts with coupling agents (e.g., phenols) to form azo compounds .
-
Applications : Used in dye synthesis (azo dyes) and pesticide formulations (e.g., propoxur detection) .
Sandmeyer Reaction
-
Conversion : 2,4,6-Trichloroaniline is transformed into tetrachlorobenzene via replacement of the amino group with a halogen .
-
Conditions : Typically involves copper(I) cyanide or iodide catalysts under controlled temperatures.
Nucleophilic Substitution
-
Reactivity : Chlorine atoms at the 2,4,6-positions are less reactive than para positions due to steric hindrance and electron-withdrawing effects of adjacent chlorines.
Environmental Reactions
-
Photooxidation : Under UV light, the compound undergoes degradation, with faster rates in fulvic acid compared to humic acid .
-
Atmospheric Hydrolysis : Reacts with hydroxyl radicals (rate constant: 1.11×10⁻¹² cm³/molecule/s), resulting in a half-life of ~14 days under typical conditions .
Reaction Mechanisms and Functional Groups
The amino group (-NH₂) and chlorine substituents drive reactivity:
-
Electron-Withdrawing Effect : Chlorine atoms deactivate the aromatic ring, directing electrophilic substitution to meta positions.
-
Nucleophilicity : The amino group acts as a strong activating group for nucleophilic aromatic substitution, though steric hindrance reduces reactivity.
Scientific Research Applications
Industrial Applications
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is predominantly used as an antioxidant in various industrial products:
| Application | Description |
|---|---|
| Coatings | Enhances durability and stability of paints and varnishes against oxidation. |
| Adhesives and Sealants | Improves the longevity and performance of adhesives by preventing degradation. |
| Plastics | Used in polymer formulations to enhance thermal stability and prevent discoloration. |
| Lubricants | Reduces wear and tear in machinery by minimizing oxidative degradation. |
Consumer Products
In consumer goods, this compound plays a vital role in ensuring product efficacy and shelf life:
| Product Type | Function |
|---|---|
| Air Care Products | Maintains fragrance integrity by preventing oxidation. |
| Cleaning Products | Enhances cleaning efficiency by stabilizing active ingredients against degradation. |
Food Industry
Although not as common, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can be found in food packaging materials to prevent oxidative spoilage.
Case Study 1: Antioxidant Efficacy in Coatings
A study published in the Journal of Coatings Technology investigated the effectiveness of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate as an antioxidant in epoxy coatings. The results indicated that coatings formulated with this compound exhibited significantly improved resistance to yellowing and loss of gloss when exposed to UV light compared to control samples without antioxidants.
Case Study 2: Performance in Adhesive Formulations
Research conducted by the European Chemicals Agency demonstrated that adhesives containing Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate showed enhanced bonding strength and thermal stability. The study highlighted that these adhesives maintained their integrity under elevated temperatures, making them suitable for automotive applications.
Case Study 3: Stability in Cleaning Products
A comparative analysis of various cleaning formulations revealed that those incorporating Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate maintained their effectiveness over time better than those without it. The study concluded that this antioxidant helps stabilize surfactants against oxidative degradation.
Regulatory Considerations
As a substance regulated under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), manufacturers must comply with safety data requirements and conduct risk assessments to ensure safe use across all applications.
Mechanism of Action
The mechanism of action of benzylammonium acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with proteins and other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Similar in structure but lacks the acetate group.
Acetic acid: Similar in structure but lacks the benzylammonium group.
Benzylammonium chloride: Similar in structure but has a chloride group instead of an acetate group.
Uniqueness
Benzylammonium acetate is unique in its combination of the benzylammonium and acetate groups, which gives it distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications.
Biological Activity
Einecs 218-560-1, commonly known as Triphenyl Phosphate (TPP) , is a chemical compound widely used as a flame retardant and plasticizer in various industrial applications. Its biological activity has garnered significant attention due to concerns regarding its potential health and environmental impacts. This article explores the biological activity of TPP, including its mechanisms of action, toxicity profiles, and regulatory status.
- Chemical Name : Triphenyl phosphate
- EC Number : 204-112-2
- CAS Number : 115-86-6
- Molecular Formula : C18H15O4P
Mechanisms of Biological Activity
TPP exhibits several biological activities that can affect both human health and environmental systems. Key mechanisms include:
- Endocrine Disruption : TPP has been identified as an endocrine disruptor, interfering with hormone function. It can inhibit androgen receptor activity, leading to reproductive and developmental issues in wildlife and possibly humans .
- Neurotoxicity : Studies indicate that TPP may have neurotoxic effects, particularly in developing organisms. It can alter neurotransmitter levels and impact neurodevelopmental processes .
- Cytotoxicity : TPP has shown cytotoxic effects in various cell lines, indicating potential risks for cellular health upon exposure .
Toxicity Profiles
The toxicity of TPP has been assessed through various studies, revealing critical findings regarding its impact on human health and the environment.
Acute Toxicity
Acute exposure to TPP can lead to symptoms such as:
- Skin irritation
- Eye irritation
- Respiratory distress
Chronic Toxicity
Chronic exposure studies have established NOAEL (No Observed Adverse Effect Level) values:
- For reproductive toxicity: NOAEL of 5 mg/kg body weight/day .
- For systemic toxicity: NOAEL of 50 mg/kg body weight/day .
Regulatory Status
TPP's inclusion in the Candidate List of Substances of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) highlights its potential risks. As of November 2024, TPP is subject to stringent regulations under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), requiring manufacturers and importers to disclose information regarding its safe use .
Case Study 1: Reproductive Toxicity in Rodents
A two-generation reproductive toxicity study conducted on rats revealed significant findings:
- Decreased fertility rates at high doses.
- Developmental delays observed in offspring at lower doses.
These results underscore the importance of evaluating reproductive endpoints when assessing chemical safety.
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of TPP indicated high toxicity to aquatic life. Concentrations exceeding regulatory limits resulted in significant mortality rates among fish species, highlighting the need for careful monitoring of TPP in water bodies .
Data Summary Table
| Parameter | Findings |
|---|---|
| Chemical Name | Triphenyl Phosphate |
| EC Number | 204-112-2 |
| CAS Number | 115-86-6 |
| NOAEL (Reproductive Toxicity) | 5 mg/kg body weight/day |
| NOAEL (Systemic Toxicity) | 50 mg/kg body weight/day |
| Endocrine Disruption | Yes |
| Aquatic Toxicity | Very toxic to aquatic life |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
